REACTION_CXSMILES
|
[CH2:1]([Mg]Br)[CH2:2][CH3:3].Cl[C:7]1[N:15]=[C:14]([C:16]([F:19])([F:18])[F:17])[N:13]=[C:12]2[C:8]=1[NH:9][CH:10]=[N:11]2.C1COCC1.O>C(OCC)(=O)C.Cl[Ni]1(Cl)[P](C2C=CC=CC=2)(C2C=CC=CC=2)CCC[P]1(C1C=CC=CC=1)C1C=CC=CC=1>[CH2:1]([C:7]1[N:15]=[C:14]([C:16]([F:19])([F:18])[F:17])[N:13]=[C:12]2[C:8]=1[NH:9][CH:10]=[N:11]2)[CH2:2][CH3:3] |^1:34,50|
|
Name
|
|
Quantity
|
3 mmol
|
Type
|
reactant
|
Smiles
|
C(CC)[Mg]Br
|
Name
|
|
Quantity
|
222 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C2NC=NC2=NC(=N1)C(F)(F)F
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.04 mmol
|
Type
|
catalyst
|
Smiles
|
Cl[Ni]1([P](CCC[P](C2=CC=CC=C2)1C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
to stirred at 50° C. for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20 ° C.
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
FILTRATION
|
Details
|
filtered over celite
|
Type
|
CUSTOM
|
Details
|
Evaporation under vacuo and chromatography (MeOH:EtOAc:hexane=2:50:50)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1=C2NC=NC2=NC(=N1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |